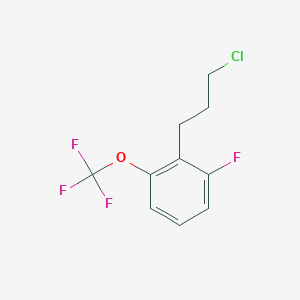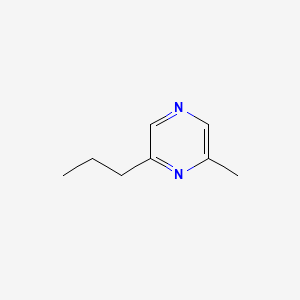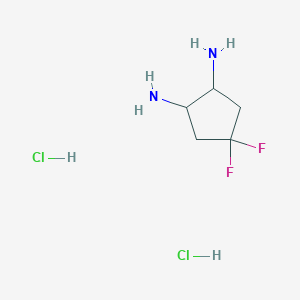
N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide” typically involves multi-step organic synthesis. The process may include:
Formation of the Amino Acid Derivative: Starting with the appropriate amino acid, protection of the amino group, and activation of the carboxyl group.
Coupling Reactions: Using coupling reagents such as carbodiimides to form peptide bonds between the amino acid derivatives.
Deprotection and Functionalization: Removal of protecting groups and introduction of additional functional groups through selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, solvent, and reagent concentrations.
Purification Techniques: Chromatography, crystallization, and other separation methods to isolate the desired product.
化学反応の分析
Types of Reactions
“N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Nucleophilic substitution reactions at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may serve as a probe or inhibitor for studying enzyme activities and protein interactions.
Medicine
In medicine, it could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide” would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Pathway Involvement: Participating in metabolic or signaling pathways to exert its effects.
類似化合物との比較
Similar Compounds
N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide: Similar in structure but with different functional groups or stereochemistry.
Peptide Derivatives: Compounds with similar peptide backbones but different side chains.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity.
特性
分子式 |
C19H37N5O5 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
N-[(2S)-1-[2-aminoethyl-[(2S)-1-amino-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)23-29)17(27)22-15(19(4,5)6)18(28)24(8-7-20)12(3)16(21)26/h11-13,15,29H,7-10,20H2,1-6H3,(H2,21,26)(H,22,27)(H,23,25)/t12-,13?,15+/m0/s1 |
InChIキー |
JQXFTFYLJUNJLZ-RMTCENKZSA-N |
異性体SMILES |
C[C@@H](C(=O)N)N(CCN)C(=O)[C@H](C(C)(C)C)NC(=O)C(CC(C)C)CC(=O)NO |
正規SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)N(CCN)C(C)C(=O)N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
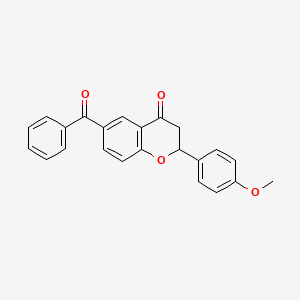
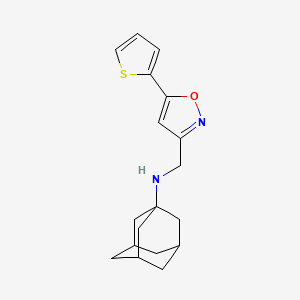
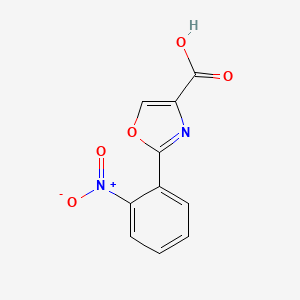


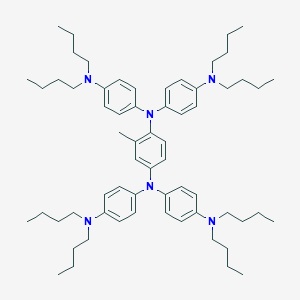
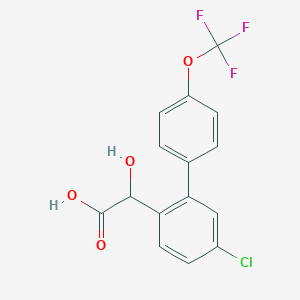
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
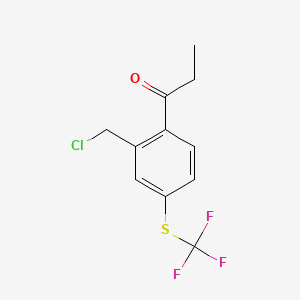
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
